4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the fluorine atom and the thiadiazole ring in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide are EGFR and HER-2 . These are essential targets for cancer treatment . EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2) are proteins that play a crucial role in cell growth and differentiation .
Mode of Action
This compound interacts with its targets, EGFR and HER-2, by inhibiting their kinase activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anticancer effects .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell growth and survival. By inhibiting EGFR and HER-2, it disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and angiogenesis .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests that it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, it has been shown to exhibit higher cytotoxic activity than doxorubicin against certain cancer cells . It activates caspases 3 and 9, key enzymes involved in the initiation of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The process can be summarized as follows:
Step 1: Reaction of 4-fluorobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent to form the intermediate.
Step 2: Cyclization of the intermediate to form the 1,3,4-thiadiazole ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using larger reactors, and ensuring proper handling and disposal of chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is explored for its use in the synthesis of other biologically active molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has a trifluoromethyl group instead of a single fluorine atom, which can lead to different biological activities and chemical properties.
4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide: The presence of a nitro group instead of a fluorine atom can significantly alter the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3OS/c10-7-3-1-6(2-4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVCYNGKJYPEGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=CS2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.